N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline
Description
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a boronate ester derivative featuring a pinacol-protected boronic acid group attached to a benzyl-aniline scaffold. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of its boronate ester group . Its structure enables efficient carbon-carbon bond formation, making it valuable in pharmaceuticals, materials science, and optoelectronics. Crystallographic studies confirm its planar aromatic system and robust boron-oxygen bonding, which contribute to thermal stability and reactivity .
Properties
IUPAC Name |
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h5-13,21H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGNGFJIPTYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590407 | |
| Record name | N-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029439-56-2 | |
| Record name | N-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Phenylaminomethyl)phenyl]-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline typically involves the reaction of 4-bromobenzylamine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or cesium carbonate
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride in ethanol.
Substitution: Aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate.
Major Products
Oxidation: Phenol derivatives
Reduction: Aniline derivatives
Substitution: Biaryl compounds
Scientific Research Applications
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds via the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline with structurally related boronate esters, focusing on substituent effects, reactivity, and applications.
Structural Isomers and Substitution Patterns
Electronic and Steric Effects
- Electron-Donating Groups (e.g., methoxy, amino): Compounds like 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)aniline exhibit increased electron density, enhancing their utility in fluorescence probes and charge-transfer materials .
- Electron-Withdrawing Groups (e.g., chloro): Derivatives such as (E)-3-(4-chlorophenyl)-N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)acrylamide show reduced electron density, favoring electrophilic substitution reactions .
- Steric Effects: Ortho-substituted analogs (e.g., N-Benzyl-2-(tetramethyl-dioxaborolan-2-yl)aniline) exhibit slower reaction kinetics due to hindered access to the boronate group .
Key Research Findings
- Crystallographic Studies: The planar structure of the target compound facilitates π-π stacking in solid-state materials, critical for organic semiconductors .
- Reactivity Trends: Para-substituted boronate esters exhibit faster oxidative hydrolysis rates compared to ortho analogs, enhancing their utility in probe chemistry .
- Thermal Stability: Pinacol-protected boronate esters demonstrate decomposition temperatures above 200°C, suitable for high-temperature reactions .
Biological Activity
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Chemical Name : N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-4-amine
- Molecular Formula : C24H26BNO2
- CAS Number : 2055286-48-9
The biological activity of this compound primarily involves its interactions with various biological targets. Research indicates that compounds with boron-containing structures can exhibit unique pharmacological properties due to their ability to form stable complexes with biomolecules.
Antiparasitic Activity
A study highlighted the optimization of similar compounds for antiparasitic applications. The incorporation of polar functionalities improved aqueous solubility but required a balance between solubility and metabolic stability. For instance, modifications in the dihydroquinazolinone scaffold demonstrated significant activity against Plasmodium berghei in mouse models .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies
- Antiparasitic Efficacy : In a controlled study using a mouse model infected with P. berghei, the compound exhibited modest efficacy with a 30% reduction in parasitemia at a dosage of 40 mg/kg. This study emphasized the need for further optimization to enhance both efficacy and metabolic stability .
- Enzyme Inhibition Studies : The compound was tested against various glycosidases. It demonstrated moderate inhibition against rat intestinal maltase and sucrase with IC50 values indicating potential for managing glycemic responses in diabetic models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
